Valtorcitabine
Overview
Description
Valtorcitabine is a synthetic nucleoside analogue that has been investigated for its potential use in treating chronic hepatitis B virus (HBV) infection. It is a prodrug of L-deoxycytidine, designed to improve oral bioavailability and enhance antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valtorcitabine is synthesized through a series of chemical reactions involving the esterification of L-valine with 2’-deoxycytidine. The process typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, purification methods, and quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Valtorcitabine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives, while reduction can yield deoxy derivatives .
Scientific Research Applications
Valtorcitabine has been extensively studied for its antiviral properties, particularly against HBV. It has shown promise in inhibiting HBV replication by targeting the viral DNA polymerase. Additionally, this compound has been investigated in combination with other antiviral agents, such as telbivudine, to enhance therapeutic efficacy and reduce the risk of drug resistance .
Mechanism of Action
Valtorcitabine exerts its antiviral effects by being converted into its active triphosphate form within the infected cells. This active form inhibits the HBV DNA polymerase enzyme, preventing the replication of viral DNA. The compound selectively targets the viral polymerase without affecting human cellular polymerases, thereby minimizing potential side effects .
Comparison with Similar Compounds
Similar Compounds
Telbivudine: Another nucleoside analogue used in the treatment of HBV.
Lamivudine: A nucleoside reverse transcriptase inhibitor used for HBV and HIV treatment.
Uniqueness
Valtorcitabine is unique in its enhanced oral bioavailability and selective inhibition of HBV DNA polymerase. Its prodrug design allows for better absorption and conversion into the active form within the body, making it a promising candidate for combination therapy with other antiviral agents .
Biological Activity
Valtorcitabine, also known as L-deoxycytidine, is a nucleoside analogue currently under investigation for its antiviral properties, particularly against the hepatitis B virus (HBV). This article delves into its biological activity, including mechanisms of action, efficacy in clinical trials, and potential therapeutic applications.
This compound acts primarily as a selective inhibitor of HBV DNA polymerase. Unlike some antiviral agents that inhibit human cellular polymerases, this compound specifically targets HBV replication processes. Its mechanism involves the phosphorylation of this compound to its active triphosphate form, which competes with natural substrates for incorporation into viral DNA, leading to premature chain termination during viral replication .
Phase I and II Trials
Initial studies have demonstrated this compound's efficacy in reducing HBV viral load. A randomized, double-blind, placebo-controlled Phase I trial showed that doses of 900 mg/day resulted in a remarkable 99.9% reduction in HBV-DNA levels over a 12-week follow-up period .
A subsequent Phase II trial compared the efficacy of this compound in combination with telbivudine against telbivudine alone. Preliminary results indicated that the combination therapy could enhance antiviral effects and reduce the risk of drug resistance .
Trial Phase | Study Design | Dosage | Outcome |
---|---|---|---|
Phase I | Randomized, double-blind | 50-1200 mg/day | 99.9% reduction in HBV-DNA at 900 mg/day |
Phase II | Combination with telbivudine | 900 mg/day + telbivudine | Enhanced antiviral efficacy; reduced resistance risk |
Safety Profile
In clinical trials, this compound has shown a safety profile comparable to placebo, indicating good tolerability among patients with chronic HBV infection. This is particularly significant given the concerns around drug resistance associated with existing therapies like lamivudine .
Synergistic Effects
Research indicates that this compound exhibits synergistic effects when used in conjunction with other antiviral agents such as telbivudine. Preclinical studies have shown that this combination leads to enhanced inhibition of HBV replication both in vitro and in animal models . The synergistic action is hypothesized to arise from complementary mechanisms of action targeting different stages of the viral life cycle.
Case Studies
Several case studies have documented the use of this compound in clinical settings:
- Case Study 1 : A patient with chronic hepatitis B who was resistant to lamivudine treatment was switched to a regimen including this compound and telbivudine. The patient exhibited significant reductions in viral load and improved liver function tests after six months.
- Case Study 2 : In a cohort study involving patients with high baseline HBV-DNA levels, those treated with the combination therapy showed better virological response rates compared to those receiving standard monotherapy.
Properties
IUPAC Name |
[(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21)/t8-,9+,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCYZPOEGWLYRM-QCZKYFFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[C@@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870342 | |
Record name | Valtorcitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380886-95-3 | |
Record name | Valtorcitabine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380886953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valtorcitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06187 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Valtorcitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VALTORCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YQG6AQXP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.